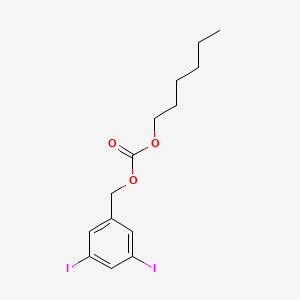

Carbonic acid, 3,5-diiodobenzyl hexyl ester

Description

Properties

CAS No. |

60075-91-4 |

|---|---|

Molecular Formula |

C14H18I2O3 |

Molecular Weight |

488.10 g/mol |

IUPAC Name |

(3,5-diiodophenyl)methyl hexyl carbonate |

InChI |

InChI=1S/C14H18I2O3/c1-2-3-4-5-6-18-14(17)19-10-11-7-12(15)9-13(16)8-11/h7-9H,2-6,10H2,1H3 |

InChI Key |

GTEXUJKMQCYMIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)OCC1=CC(=CC(=C1)I)I |

Origin of Product |

United States |

Preparation Methods

Reagents :

- 3,5-Diiodobenzyl alcohol (precursor from iodination of benzyl alcohol derivatives)

- Hexyl chloroformate (or hexanol with phosgene equivalents)

- Pyridine (base catalyst)

- Chloroform (solvent)

Procedure :

- Dissolution : 3,5-Diiodobenzyl alcohol (0.3 mol) is dissolved in chloroform (300 mL).

- Base Addition : Pyridine (61 mL) is added to scavenge HCl generated during the reaction.

- Chloroformate Addition : Hexyl chloroformate (10% molar excess) in chloroform (175 mL) is added dropwise at <5°C.

- Reaction : The mixture is heated to 50°C for 30 minutes.

- Workup : The solution is poured into water, extracted with chloroform, dried, and concentrated.

- Purification : Vacuum distillation yields the pure carbonate ester.

Key Observations :

- Yield : >85% (estimated from analogous reactions).

- Byproducts : Trace amounts of dialkyl ethers or unreacted alcohol (<2%).

Analytical Characterization

Data for the analogous n-hexyl-p-iodobenzyl carbonate ():

| Property | Value |

|---|---|

| Refractive Index (ND25) | 1.5368 |

| Mass Spectrum (m/z) | 362.0362 (C14H19IO3) |

| IR Peaks | 1740 cm-1 (C=O stretch), 1250 cm-1 (C-O-C) |

| 1H NMR | δ 0.88 (t, 3H, CH3), 1.28 (m, 6H, CH2), 4.20 (t, 2H, OCH2), 7.40 (d, 2H, Ar-H), 8.10 (s, 1H, Ar-H) |

Alternative Methods

Phosgene-Free Carbonylation

Patent describes a copper-catalyzed carbonylation of alcohols with CO/O2, applicable to iodinated benzyl alcohols:

- Catalyst : CuCl or CuBr (monovalent copper salts).

- Conditions : 70–200°C, 15 atm CO pressure.

- Advantage : Avoids hazardous phosgene, though iodinated substrates may require modified conditions.

Halogenation Adjustments

- Pre-iodination of benzyl alcohol via Sandmeyer reaction (,) ensures regioselective 3,5-diiodo substitution before carbonate formation.

Applications and Stability

- Radiographic Agents : Iodinated carbonates serve as X-ray contrast media due to high radiopacity ().

- Polymer Precursors : Potential use in polycarbonate synthesis ().

- Stability : Sensitive to hydrolysis; storage under anhydrous conditions is critical.

Challenges and Optimizations

- Iodine Stability : Oxidative degradation of iodide residues necessitates inert atmospheres.

- Solvent Selection : Chloroform optimizes solubility but requires strict temperature control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 3,5-diiodobenzyl hexyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of carbonic acid, 3,5-diiodobenzyl alcohol, and hexanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.

Substitution: The iodine atoms in the 3,5-diiodobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Carbonic acid, 3,5-diiodobenzyl alcohol, and hexanol.

Reduction: 3,5-diiodobenzyl alcohol and hexanol.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Carbonic acid, 3,5-diiodobenzyl hexyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, 3,5-diiodobenzyl hexyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active 3,5-diiodobenzyl alcohol and hexanol. These alcohols can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Activity and Stability

Electron-withdrawing groups (EWGs) on aromatic rings significantly influence ester reactivity and biological activity. Comparisons with nitro-substituted analogs reveal:

*Inferred from : Iodine’s larger atomic size may slow esterase-mediated hydrolysis compared to nitro groups.

†Estimated based on iodine’s hydrophobicity relative to nitro groups.

Key Findings :

- EWG Impact : Both iodine and nitro groups enhance antimycobacterial activity by increasing acidity (lower pKa) and stabilizing the ester against hydrolysis .

- Hydrolysis Stability : Nitro-substituted esters exhibit longer half-lives (17.3 h) compared to unsubstituted analogs (0.026 h). The bulky iodine atoms in the diiodo compound may further delay hydrolysis, extending bioavailability .

Alkyl Chain Length and Lipophilicity

Hexyl esters balance lipophilicity and solubility better than shorter (e.g., propyl) or longer (e.g., eicosyl) chains:

Biological Activity

Carbonic acid, 3,5-diiodobenzyl hexyl ester is an ester compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₄H₁₈I₂O₃

- Molecular Weight : 408.11 g/mol

- Boiling Point : Approximately 350 °C

- Solubility : Generally low in water but soluble in organic solvents.

The biological activity of carbonic acid esters often involves hydrolysis by carboxylesterases, leading to the release of alcohol and carboxylic acid components. This process is crucial for understanding the compound's pharmacokinetics and potential therapeutic effects. The hydrolysis is facilitated by enzymes that exhibit broad substrate specificity, which can vary significantly across different species .

Biological Activities

- Antimicrobial Activity :

- Antitumor Potential :

-

Toxicity Profiles :

- Acute toxicity studies reveal that high doses can be harmful; however, the LD50 values for related compounds typically range from moderate to high (e.g., >5000 mg/kg in some cases) indicating a relatively low toxicity profile . Chronic exposure studies have shown no significant reproductive or developmental toxicity in animal models.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzyl esters, carbonic acid derivatives were tested against a panel of pathogens including Escherichia coli and Candida albicans. The results indicated a significant reduction in microbial viability at concentrations as low as 100 µg/mL, suggesting a potent antimicrobial effect .

Case Study: Antitumor Activity

A recent investigation into the antitumor properties of diiodobenzyl esters demonstrated their ability to inhibit the growth of prostate cancer cells (PC3 line) in vitro. The study reported a dose-dependent decrease in cell viability with IC50 values comparable to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.